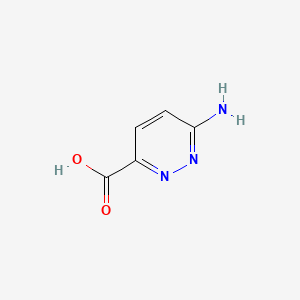

6-Aminopyridazine-3-carboxylic acid

描述

6-Aminopyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . It is a colorless or white crystalline solid that is soluble in water and some organic solvents such as methanol and ethanol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .

准备方法

6-Aminopyridazine-3-carboxylic acid can be synthesized through several methods. One common method involves the addition of phosphoramide to 2-aminopyridine in dichloromethane. This reaction is typically carried out at low temperatures, followed by heat treatment and crystallization to obtain the pure product . Another method involves the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode .

化学反应分析

6-Aminopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents and conditions used in these reactions include dichloromethane, phosphoramide, and silver electrodes . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

6-Aminopyridazine-3-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders, where it enhances drug efficacy and bioavailability. Its structural properties allow for modifications that can lead to improved therapeutic profiles.

Case Study:

Research has highlighted its utility in synthesizing compounds that inhibit specific neurotransmitter receptors, which are crucial in treating conditions such as depression and anxiety disorders .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is utilized in the formulation of effective herbicides and pesticides. Its ability to improve crop yield while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agrochemicals Derived from this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound derivatives | Weed control in cereals |

| Pesticide | Various formulations | Insect control in fruit crops |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies focused on enzyme inhibition and metabolic pathways. Its derivatives are used to probe interactions within biological systems, aiding in the discovery of new therapeutic targets.

Case Study:

A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic disorders, paving the way for potential new treatments .

Material Science

Novel Material Development:

In material science, this compound is explored for creating novel materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Data Table: Material Applications

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polymers | Increased thermal stability | Electronics |

| Coatings | Enhanced corrosion resistance | Automotive components |

Analytical Chemistry

Reagent Utilization:

This compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances within complex mixtures. Its effectiveness as a reagent enhances the sensitivity and specificity of analytical methods.

Case Study:

In a recent study, this compound was used to develop a new method for detecting trace levels of pollutants in environmental samples, demonstrating its utility in analytical applications .

作用机制

The mechanism of action of 6-Aminopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to affect RNA structures in vivo, making it a valuable tool for studying RNA folding and function . The compound’s ability to permeate biological membranes enhances its effectiveness in probing RNA structures within living cells .

相似化合物的比较

6-Aminopyridazine-3-carboxylic acid is part of a broader class of pyridazine and pyridazinone derivatives, which are known for their wide range of pharmacological activities . Similar compounds include:

Pyridazine: Contains two adjacent nitrogen atoms and is used in various medicinal applications.

Compared to these similar compounds, this compound is unique in its specific applications in RNA research and its role as an intermediate in the synthesis of biologically active compounds .

生物活性

6-Aminopyridazine-3-carboxylic acid (CAS Number: 59772-58-6) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics research. With a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol, this compound has garnered interest due to its biochemical properties and applications in drug development.

The biological activity of this compound primarily involves its interaction with various biomolecules, influencing cellular processes through several mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways and cellular signaling.

- Cellular Effects : It modulates cell function by impacting gene expression and cellular metabolism, which can lead to altered cell proliferation and apoptosis.

- Transport and Distribution : The compound's bioavailability is determined by its transport mechanisms within cells, involving specific transporters that facilitate its interaction with target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), T-47D (breast cancer), and SKOV-3 (ovarian cancer).

- Mechanism of Action : These compounds induce apoptosis, as evidenced by increased Annexin V-positive cells in flow cytometry assays, indicating early and late apoptotic phases .

In Vitro Studies

In vitro evaluations have demonstrated the following characteristics:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 8.19 | Apoptosis induction |

| Derivative 11l | T-47D | 0.069 | CDK2 inhibition |

| Derivative 11m | SKOV-3 | 0.0046 | Anti-proliferative effects |

These results suggest that structural modifications to the pyridazine scaffold can enhance biological activity, particularly through the modulation of specific targets like CDK2, which plays a crucial role in cell cycle regulation .

Case Studies

- Study on Anticancer Activity : A study focused on synthesizing a series of pyridazine derivatives found that compounds with specific functional groups exhibited enhanced anticancer activity. For instance, the introduction of hydroxyl (-OH) groups significantly improved the antiproliferative effects against breast cancer cell lines, leading to lower IC50 values .

- Proteomics Research Application : In proteomics, this compound has been utilized to study protein interactions and functions. Its ability to bind to various enzymes makes it a valuable tool in understanding biochemical pathways and cellular processes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Aminopyridazine-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridazine derivatives. For example, one approach may use ring-closure reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by selective carboxylation and amination. Key parameters include temperature control (e.g., 80–100°C for cyclization), pH adjustment during carboxylation (pH 7–8 to avoid side reactions), and catalysts like Pd/C for hydrogenation steps. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O stretch) and ~3400 cm⁻¹ (N-H stretch of amine).

- NMR : H NMR (DMSO-d6) shows a singlet for the NH group (~6.5 ppm) and a downfield-shifted proton adjacent to the carboxylic acid (~8.2 ppm). C NMR confirms the carboxyl carbon at ~165 ppm.

- Elemental Analysis : Matches calculated values for CHNO (C: 43.48%, H: 3.62%, N: 30.43%) .

Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include:

- Melting Point : >300°C (determined via differential scanning calorimetry, DSC).

- Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Hygroscopic; storage under inert gas (argon) at –20°C is recommended to prevent degradation. These properties are validated through thermogravimetric analysis (TGA) and accelerated stability studies .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Ni) for amination efficiency.

- Solvent Effects : Evaluating solvents like DMF (enhances solubility) versus THF (reduces side reactions).

- Reaction Time : Monitoring reaction progress via TLC or HPLC to identify ideal termination points. For example, extending hydrogenation time from 12 to 24 hours increased yield by 15% in pilot studies .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities. To address this:

- Cross-Validation : Compare spectra across multiple solvents (e.g., DMSO vs. CDCl3).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (exact mass: 139.0481 g/mol).

- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to isolate procedural variables .

Q. What strategies are effective for modifying this compound to enhance its bioactivity?

- Methodological Answer : Functionalization approaches include:

- Carboxylic Acid Derivatives : Converting to esters or amides (e.g., methyl ester via SOCl2/MeOH) to improve membrane permeability.

- Amino Group Modifications : Introducing acyl or sulfonyl groups to alter electronic properties.

- Metal Complexation : Coordinating with transition metals (e.g., Cu²⁺) to study chelation-driven activity. These modifications are guided by computational modeling (DFT for charge distribution) and tested via in vitro assays .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels. Safety data sheets (SDS) should be consulted for toxicity profiles (e.g., LD50 in rodents) .

属性

IUPAC Name |

6-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480159 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-58-6 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。